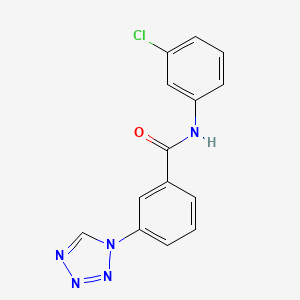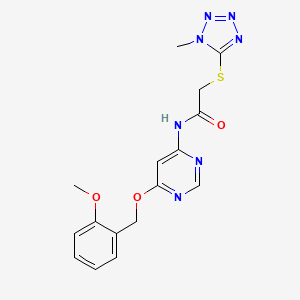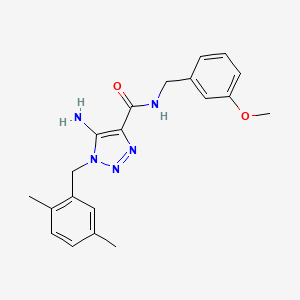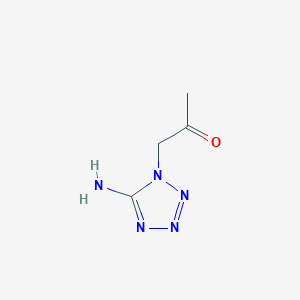
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazole rings are found in many important drugs and have a wide range of pharmacological activities .
Applications De Recherche Scientifique
Antimicrobial Research
Researchers Patel and Patel (2010) explored the antimicrobial properties of compounds similar to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide. They synthesized compounds with structural variations and tested their efficacy against various bacterial and fungal strains, finding some compounds with excellent activity comparable to standard drugs (Patel & Patel, 2010).
Neuroimaging and Radioligand Applications
Lang et al. (1999) synthesized fluorinated derivatives of a compound structurally similar to the one , for use in neuroimaging. These derivatives were used as radioligands in positron emission tomography (PET) to visualize serotonin receptors in the brain. Their work provides insights into the potential of such compounds in neuroimaging and the study of neurological disorders (Lang et al., 1999).
Synthesis and Evaluation in Drug Development
Research by García et al. (2014) involved synthesizing analogs of a compound structurally related to this compound. They focused on developing PET tracers for serotonin 5-HT1A receptors, highlighting the compound's relevance in developing new drugs for neuropsychiatric disorders (García et al., 2014).
Anticancer Research
Al-Soud et al. (2010) synthesized derivatives of piperazino-1,3-benzo[d]thiazoles, which are chemically related to the queried compound. These derivatives were evaluated for their antiproliferative activity against human tumor-derived cell lines, providing insights into their potential use in anticancer research (Al-Soud et al., 2010).
Antiviral and Antimicrobial Studies
Reddy et al. (2013) explored the antiviral and antimicrobial activities of piperazine derivatives, similar to the compound . They focused on evaluating these compounds' efficacy against Tobacco mosaic virus and various microbial strains, contributing to the understanding of the compound's potential in antiviral and antimicrobial applications (Reddy et al., 2013).
Orientations Futures
The development of new thiazole derivatives for medicinal applications is an active area of research. These compounds have shown promise in the treatment of various diseases, including cancer . Future research could focus on the synthesis and characterization of this specific compound, as well as the investigation of its pharmacological activities.
Propriétés
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c20-14-3-5-16(6-4-14)23-7-9-24(10-8-23)17(25)11-15-12-27-19(21-15)22-18(26)13-1-2-13/h3-6,12-13H,1-2,7-11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZYLMWCHSZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)

![2-({4-[(Diisobutylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)
![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)


![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)
